N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Equilibrative Nucleoside Transporter ENT2 selectivity Piperazine pharmacophore

This precision tool is supplied exclusively for non-human research to investigate Equilibrative Nucleoside Transporter (ENT) inhibition. Retaining the essential 2-fluorophenyl pharmacophore and a unique methanesulfonamide terminus, it is ideal for SAR studies determining the warhead requirements for ENT2 selectivity, as validated in recent FPMINT analogue research. Procure this high-purity batch to ensure reliable, reproducible results in transporter uptake assays.

Molecular Formula C13H20FN3O2S
Molecular Weight 301.38
CAS No. 1211740-17-8
Cat. No. B2372693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide
CAS1211740-17-8
Molecular FormulaC13H20FN3O2S
Molecular Weight301.38
Structural Identifiers
SMILESCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C13H20FN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
InChIKeyUAHRCKYTSRSCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS 1211740-17-8): Structural Identity and Scientific Procurement Context


N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS 1211740-17-8) is a synthetic small-molecule piperazine derivative bearing a terminal methanesulfonamide group. Its molecular formula is C₁₃H₂₀FN₃O₂S and its molecular weight is 301.38 g/mol . The compound contains a 2-fluorophenyl substituent on the piperazine ring, a structural feature shared with the well-characterized equilibrative nucleoside transporter (ENT) inhibitor FPMINT, which exhibits selectivity for ENT2 over ENT1 . While this compound is offered by multiple research-chemical suppliers for non-human research use, its biological annotation in authoritative public databases remains sparse, and most available property data originate from vendor technical datasheets or computational predictions rather than peer-reviewed empirical studies .

Why In-Class Piperazine Sulfonamides Cannot Simply Be Interchanged for N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS 1211740-17-8)


Generic substitution is unreliable within this chemotype because small structural changes at the piperazine N-substituent or the sulfonamide terminus can drastically alter ENT subtype selectivity, inhibitory mechanism (reversible vs. irreversible), and even abolish transporter inhibition entirely, as demonstrated in a systematic structure-activity relationship (SAR) study of FPMINT analogues . In that study, replacing the naphthalene moiety with a simple benzene ring eliminated inhibitory activity against both ENT1 and ENT2; restoration of activity required specific substituents at defined positions, and the presence of a halogen on the fluorophenyl ring was essential across all active analogues . Consequently, a researcher or procurement officer cannot assume that any piperazine-sulfonamide hybrid or even a close regioisomer will recapitulate the inhibitory profile of the precise compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide without explicit empirical validation.

Quantitative Differentiation Evidence for N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS 1211740-17-8) vs. Closest Analogs


Structural Divergence from the ENT2-Selective Prototype FPMINT: Triazine vs. Methanesulfonamide Scaffold

The target compound differs from the well-characterized, ENT2-preferring inhibitor FPMINT by replacement of the entire 6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine warhead with a simple methanesulfonamide group linked via an ethylene spacer . In the Li et al. (2022) SAR series, removal of the naphthalene moiety (structurally akin to loss of the triazine-naphthyl system) abolished all ENT inhibitory activity . The methanesulfonamide head in the target compound introduces a hydrogen-bond donor and acceptor topology distinct from the triazine core, making it a scaffold-hopping probe whose ENT activity cannot be inferred from FPMINT data without de novo testing . This structural divergence is the primary differentiation for procurement: it represents a deliberate simplification of the FPMINT chemotype for SAR exploration.

Equilibrative Nucleoside Transporter ENT2 selectivity Piperazine pharmacophore Scaffold hopping

Key Substituent Requirement: 2-Fluorophenyl Ring as an ENT Activity Determinant

SAR analysis of the FPMINT series demonstrated that the presence of a halogen substituent on the phenyl ring attached to the piperazine is essential for inhibitory effects on both ENT1 and ENT2, regardless of the halogen's position . The target compound retains this critical 2-fluorophenyl substituent, satisfying a key structural prerequisite for ENT inhibition observed in the active analogues of the FPMINT series . In contrast, de-halogenated analogues in that series lost activity .

ENT1 inhibition ENT2 inhibition Fluorophenyl SAR Non-competitive inhibition

Molecular Weight and Physicochemical Profile Differentiation from FPMINT

The target compound (MW = 301.38 g/mol) is substantially smaller than FPMINT (MW ≈ 428.5 g/mol for the free base) . It possesses one hydrogen-bond donor (sulfonamide N-H) and fewer aromatic rings, predicting lower lipophilicity and potentially improved aqueous solubility compared to the polycyclic FPMINT scaffold . These physicochemical differences may translate into distinct membrane permeability and pharmacokinetic behavior, making the target compound a potentially useful probe for studying how simplified ENT pharmacophores distribute in cellular or in vivo models compared to the larger FPMINT lead.

Molecular weight Lipophilicity Hydrogen bond donors Drug-likeness

Validated Research and Procurement Scenarios for N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide (CAS 1211740-17-8)


Probing the Minimal Pharmacophore for ENT Inhibition via FPMINT Scaffold Simplification

The target compound strips the FPMINT scaffold down to its core 2-fluorophenylpiperazine with a methanesulfonamide tail, enabling systematic structure-activity relationship (SAR) studies to determine whether the triazine-naphthyl warhead is absolutely required for ENT inhibition or whether simpler sulfonamide-bearing analogs can retain activity . As the Li et al. (2022) study demonstrated that removal of the naphthalene moiety abolished ENT inhibition, testing the target compound in [3H]uridine uptake assays using ENT1- and ENT2-transfected cells would directly address whether the methanesulfonamide head can functionally substitute for the triazine system .

ENT2-Selective Inhibitor Development Starting from a 2-Fluorophenylpiperazine Scaffold

FPMINT and its active analogues exhibit preferential ENT2 over ENT1 inhibition, a selectivity profile that is rare among known ENT inhibitors, most of which are ENT1-selective . Since the 2-fluorophenyl substituent was found to be essential for ENT inhibition and the target compound retains this motif, it can serve as a starting point for medicinal chemistry optimization aimed at improving ENT2 selectivity, potency, or irreversible binding characteristics through systematic variation of the methanesulfonamide linker and head group .

Chemical Probe for Nucleoside Transport Modulation in Cells Expressing ENT1 and ENT2

Given that both ENT1 and ENT2 are broadly expressed and regulate extracellular adenosine levels relevant to inflammation, cardioprotection, and chemotherapy, the target compound may be evaluated alongside FPMINT as a structurally distinct chemical probe to dissect ENT subtype-specific functional roles . Its smaller size and distinct hydrogen-bonding capacity, predicted from its methanesulfonamide group, could yield differential cellular permeability or subcellular distribution compared to FPMINT, providing complementary pharmacological tool properties for nucleoside transport research .

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.